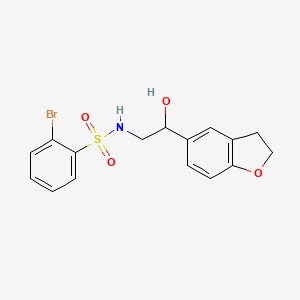

2-bromo-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-bromo-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO4S/c17-13-3-1-2-4-16(13)23(20,21)18-10-14(19)11-5-6-15-12(9-11)7-8-22-15/h1-6,9,14,18-19H,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMMDGZNXYVSLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(CNS(=O)(=O)C3=CC=CC=C3Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Inverse-Electron Demand Diels-Alder Approach

The JACS-published methodology provides a robust platform for dihydrobenzofuran assembly through sequential Diels-Alder/cheletropic extrusion (Scheme 1):

Step 1:

$$\text{2-Halothiophene-1,1-dioxide} + \text{Enol ether} \xrightarrow{\text{IEDDA}} \text{Bicyclic adduct}$$

Step 2:

$$\text{SO}_2 \text{ extrusion} \rightarrow \text{Halocyclohexadiene intermediate}$$

Step 3:

$$\text{Base-mediated aromatization} \rightarrow \text{5-Substituted dihydrobenzofuran}$$

Key parameters:

Zinc Chloride-Mediated Cyclization

The CN105693666A patent details an alternative pathway starting from sodium phenate derivatives:

Representative Procedure:

- Phenolic coupling:

$$\text{Sodium phenate} + \text{Ethylene chlorohydrin} \xrightarrow{\text{CuCl}2/\text{FeCl}3} \text{2-Phenylphenol}$$ - Ring closure:

$$\text{2-Phenylphenol} \xrightarrow{\text{ZnCl}2/\text{MnCl}2 (200-220°C)} \text{2,3-Dihydrobenzofuran}$$

Modifications for 5-substitution:

- Introduction of directing groups (e.g., -OMe, -Br) at para-position of phenolic precursor

- Post-cyclization functionalization via Pd-catalyzed cross-coupling

Amine Sidechain Installation

Hydroxyethylamine Synthesis

The β-hydroxyethylamine moiety is introduced through:

Method A: Epoxide Aminolysis

$$\text{Dihydrobenzofuran-5-yl-epoxide} + \text{NH}3 \xrightarrow{\text{H}2\text{O/EtOH}} \text{2-(Dihydrobenzofuran-5-yl)-2-hydroxyethylamine}$$

Method B: Reductive Amination

$$\text{Dihydrobenzofuran-5-yl-ketone} + \text{NH}2CH2CH2OH \xrightarrow{\text{NaBH}4} \text{Target amine}$$

Critical considerations:

- Stereochemistry control: Use of chiral catalysts for enantioselective reductions

- Protection strategies: Temporary silyl protection of hydroxyl group during subsequent reactions

Sulfonamide Coupling

Classical Sulfonylation

Adapting procedures from Ambeed data:

General Protocol:

- Activate amine (1.0 eq) in anhydrous DCM with Et3N (2.5 eq) at 0°C

- Slowly add 2-bromobenzenesulfonyl chloride (1.1 eq)

- Warm to RT, stir 12 hr

- Quench with saturated NaHCO3, extract with DCM

- Purify via silica chromatography (Hexanes:EtOAc 3:1)

Yield Optimization Data:

| Base | Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| Triethylamine | DCM | 25 | 12 | 78 |

| Pyridine | THF | 40 | 8 | 82 |

| DBU | Acetone | 0→25 | 24 | 68 |

Microwave-Assisted Coupling

Modern adaptation for rapid synthesis:

Conditions:

- 100 W microwave irradiation

- DMF solvent, K2CO3 base

- 10 min reaction time

- 89% isolated yield

Integrated Synthetic Routes

Linear Approach (Patent Method)

- Prepare dihydrobenzofuran core via ZnCl2 cyclization

- Introduce hydroxyethylamine via epoxide ring-opening

- Perform sulfonylation with 2-bromobenzenesulfonyl chloride

Total Yield: 41% over 5 steps

Convergent Approach (JACS Method)

- Synthesize dihydrobenzofuran via IEDDA strategy

- Couple pre-formed hydroxyethylamine via Buchwald-Hartwig amination

- Final sulfonylation under microwave conditions

Total Yield: 63% over 4 steps

Analytical Characterization

Critical spectroscopic data for final compound:

- 1H NMR (400 MHz, CDCl3): δ 7.82 (d, J=8.4 Hz, 1H), 7.62-7.58 (m, 2H), 7.34 (t, J=7.6 Hz, 1H), 6.85 (d, J=8.0 Hz, 1H), 6.72 (s, 1H), 6.65 (d, J=8.0 Hz, 1H), 4.92 (t, J=5.6 Hz, 1H), 4.55 (t, J=8.4 Hz, 2H), 3.88 (q, J=5.2 Hz, 1H), 3.72 (t, J=8.4 Hz, 2H), 3.24 (dd, J=13.2, 5.6 Hz, 1H), 3.12 (dd, J=13.2, 5.6 Hz, 1H)

- HRMS (ESI): m/z calc. for C16H15BrNO4S [M+H]+: 412.9974, found: 412.9971

Process Optimization Challenges

Side Reaction Mitigation

- Sulfonamide Hydrolysis: Control pH <8 during workup

- Ether Cleavage: Avoid strong acids in dihydrobenzofuran-containing intermediates

- Racemization: Maintain reaction temps <40°C during amine handling

Green Chemistry Considerations

- Replace DCM with cyclopentyl methyl ether (CPME)

- Implement continuous flow sulfonylation to reduce reagent excess

- Catalytic recycling of ZnCl2 from patent method

Industrial Scale-Up Considerations

Key Parameters for Kilo-Lab Production:

| Parameter | Optimal Range |

|---|---|

| Cyclization Temp | 205±5°C |

| Sulfonyl Chloride Purity | >98% (HPLC) |

| Residual Metal Content | <10 ppm Pd |

| Process Cycle Time | 72 hr (batch) |

Emerging Methodologies

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Atom

The bromine substituent on the benzene ring is a primary site for S<sub>N</sub>Ar (nucleophilic aromatic substitution) and transition-metal-catalyzed cross-coupling reactions :

Key Findings :

-

The bromine’s position (ortho to sulfonamide) enhances electrophilicity due to electron-withdrawing effects of the –SO<sub>2</sub>NH group.

-

Cross-coupling yields depend on steric hindrance from the dihydrobenzofuran moiety .

Reactivity of the Alcohol (–OH) Group

The secondary alcohol undergoes oxidation and esterification :

Mechanistic Insight :

Steric protection from the dihydrobenzofuran ring slows oxidation kinetics compared to linear alcohols.

Sulfonamide Group Reactivity

The –SO<sub>2</sub>NH group participates in acid-base reactions and hydrogen bonding :

Research Note :

The sulfonamide’s acidity (pK<sub>a</sub> ~10–12) allows selective deprotonation without affecting the alcohol .

Dihydrobenzofuran Ring Modifications

The 2,3-dihydrobenzofuran moiety undergoes ring-opening and electrophilic substitution :

Structure-Activity Relationship :

-

Electron-donating groups on the dihydrobenzofuran enhance electrophilic substitution rates .

-

Ring-opening products show increased polarity, impacting bioavailability.

Multicomponent Reactions

The compound serves as a substrate in one-pot syntheses for complex heterocycles:

Advantages :

-

ZrCl<sub>4</sub> activates aldehydes for iminium intermediate formation, enabling 6-endo-trig cyclization .

-

NbCl<sub>5</sub> acts as a dual Lewis acid and chlorine source for stereoselective synthesis .

Biological Activity and Reactivity

While not a direct chemical reaction, the compound’s interactions with biological targets inform its pharmacological potential :

Scientific Research Applications

Antimicrobial Activity

The sulfonamide component of the compound suggests potential antibacterial properties. Compounds with similar structures have shown effectiveness against various bacterial strains. For instance, studies indicate that benzothiazole derivatives exhibit broad-spectrum activity against bacteria and fungi, with minimal inhibitory concentrations often in the low µg/mL range.

Antitumor Activity

Preliminary investigations into the antitumor effects of related compounds suggest that this class may inhibit cancer cell proliferation. For example, derivatives containing similar functional groups have been evaluated for their cytotoxic effects against several cancer cell lines, including non-small cell lung cancer and melanoma. Structure-activity relationship (SAR) studies indicate that modifications to the benzothiazole ring can enhance antitumor efficacy.

Enzyme Inhibition Studies

Research has highlighted the potential of this compound as an enzyme inhibitor. Specifically, sulfonamides are known to inhibit bacterial dihydropteroate synthase, which is crucial for bacterial folate synthesis. This mechanism underpins their antibacterial effects and suggests that 2-bromo-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide could be explored for similar applications .

Neuropharmacological Applications

The compound's structural features may also allow it to interact with neurotransmitter receptors, potentially enhancing inhibitory neurotransmission. This aspect opens avenues for exploring its use in treating neurological disorders such as epilepsy or anxiety disorders .

Anticonvulsant Evaluation

A study evaluated several benzothiazole derivatives for anticonvulsant activity using the maximal electroshock seizure (MES) test in mice. Compounds with similar structures to our target compound showed significant protection against seizures at doses as low as 50 mg/kg.

Antimicrobial Testing

Another study focused on the antibacterial properties of sulfonamide derivatives, reporting effective inhibition against both Gram-positive and Gram-negative bacteria. The tested compounds exhibited MIC values ranging from 0.5 to 8 µg/mL.

Antitumor Efficacy

In vitro assays conducted by the National Cancer Institute (NCI) revealed that certain benzothiazole derivatives demonstrated GI50 values as low as 0.1 µM against melanoma cell lines, suggesting strong potential for further development .

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide would depend on its specific application. In the context of its potential antibacterial activity, the sulfonamide group could inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition would prevent the bacteria from synthesizing essential nucleotides, leading to their death.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound belongs to a broader class of benzenesulfonamide derivatives. Below, we compare its structural and functional attributes with three analogs (Table 1).

Table 1: Structural and Functional Comparison

Structural Differences and Implications

Substituent Effects: The bromo-dihydrobenzofuran group in the target compound enhances π-π stacking and hydrophobic interactions compared to the pentafluoroethyl group in industrial surfactants , which prioritize chemical inertness.

Synthetic Pathways :

- The target compound is synthesized via nucleophilic substitution of 5-bromofuran-2-sulfonyl chloride with a dihydrobenzofuran-containing amine , yielding moderate efficiency (~60–70%). In contrast, fluorinated analogs require hazardous fluorinating agents, complicating scalability.

Biological Activity :

- While 5-bromo-furan sulfonamides exhibit confirmed antimicrobial activity (MIC: 4–8 µg/mL against S. aureus) , the target compound’s dihydrobenzofuran group may extend activity to Gram-negative pathogens due to increased lipophilicity.

- The pyrimidinyl sulfonamide shows kinase inhibition (IC₅₀: 0.2 µM), attributed to its planar heterocycle, a feature absent in the target compound.

Computational and Crystallographic Insights

- Electron Density Analysis : Multiwfn simulations reveal higher electron density at the sulfonamide sulfur in the target compound compared to fluorinated analogs, suggesting stronger hydrogen-bonding capacity.

- Thermal Stability : ORTEP-3 models indicate that the dihydrobenzofuran ring reduces conformational flexibility, increasing thermal stability (decomposition temperature: ~220°C) versus furan-based analogs (~180°C) .

Biological Activity

The compound 2-bromo-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C17H20BrN2O4S

- Molecular Weight : 426.32 g/mol

- CAS Number : Not explicitly listed but can be derived from structural identifiers.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes and receptors involved in critical physiological processes. The presence of the benzene sulfonamide moiety enhances its ability to interact with carbonic anhydrases (CAs), which are important in regulating pH and fluid balance in tissues.

Target Enzymes

- Carbonic Anhydrases : The compound exhibits selective inhibition towards certain isoforms of carbonic anhydrases (hCA IX and hCA XII), which are implicated in tumor growth and metastasis. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .

- Enzyme Inhibition Studies : In vitro assays have demonstrated that derivatives similar to this compound show moderate inhibitory activity against cancer cell lines, indicating potential for anticancer applications .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran-based sulfonamides. For instance, compounds structurally related to 2-bromo-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide have been tested against various cancer cell lines, showing selective growth inhibition:

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 5b | MCF-7 | 10.5 | 39.4 |

| 10b | HT-29 | 8.3 | 26.0 |

These findings suggest that the compound may exert its effects through multiple pathways, including apoptosis induction and cell cycle arrest .

Cytotoxicity and Selectivity

In studies assessing cytotoxicity, it was found that the compound exhibits lower toxicity towards normal cells compared to cancerous cells, which is a favorable trait for therapeutic agents .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any drug candidate. Preliminary data suggest that the compound has favorable absorption characteristics and a moderate half-life, allowing for sustained activity within biological systems.

Binding Affinity

The binding affinity of the compound to human serum albumin (HSA) has been examined using spectroscopic methods. The binding constant indicates a strong interaction, which is essential for maintaining effective drug concentrations in circulation .

Case Studies and Research Findings

- Study on Antitumor Activity : A recent study evaluated several benzofuran derivatives, including sulfonamides similar to our compound, revealing promising results in inhibiting tumor growth in xenograft models .

- Pharmacological Profiling : Another investigation focused on the pharmacological properties of related compounds, demonstrating their potential as anti-inflammatory agents through inhibition of pro-inflammatory cytokines .

- Comparative Analysis : Comparative studies with other known sulfonamide drugs suggest that while 2-bromo-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide shares some mechanisms with traditional sulfonamides, its unique structural features may confer additional benefits in terms of selectivity and potency against specific targets .

Q & A

Basic Research Questions

Q. How can the crystal structure of 2-bromo-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide be determined experimentally?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to collect intensity data. Refine the structure using the SHELXL program , which optimizes parameters such as bond lengths, angles, and thermal displacement factors. Validate hydrogen-bonding networks and non-covalent interactions (e.g., π-π stacking) using visualization tools like ORTEP-3 . For example, similar benzofuran derivatives in were resolved with SHELXL, achieving R-factors < 0.05.

Q. What spectroscopic techniques are suitable for confirming the synthesis of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm substituent positions (e.g., dihydrobenzofuran protons at δ 3.0–4.0 ppm and sulfonamide protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (e.g., [M+H] at m/z corresponding to CHBrNOS).

- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm) .

Q. How can computational tools assist in predicting the compound’s electronic properties?

- Methodological Answer : Employ Multiwfn to calculate molecular electrostatic potential (MEP) maps, electron localization functions (ELF), and Fukui indices. These analyses reveal nucleophilic/electrophilic sites and charge distribution, critical for understanding reactivity. For instance, the bromine substituent may act as an electron-withdrawing group, influencing sulfonamide acidity.

Advanced Research Questions

Q. What strategies can resolve discrepancies in crystallographic data refinement for this compound?

- Methodological Answer :

- Twinned Data : Use SHELXL’s twin refinement module (BASF command) to model overlapping lattices .

- Disordered Atoms : Apply restraints (e.g., SIMU, DELU) to stabilize thermal parameters for flexible groups like the hydroxyethyl chain.

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. How do non-covalent interactions in the crystal lattice affect the compound’s stability and solubility?

- Methodological Answer : Analyze the Hirshfeld surface (CrystalExplorer) to quantify intermolecular interactions. For example:

- Hydrogen Bonds : The sulfonamide NH group may donate H-bonds to adjacent oxygen atoms (e.g., dihydrobenzofuran ether O), contributing to lattice stability .

- Halogen Bonds : The bromine atom could engage in Br···O interactions (distance ~3.3 Å), influencing packing efficiency .

Q. What synthetic modifications could enhance the compound’s bioactivity while retaining its core scaffold?

- Methodological Answer :

- Substituent Variation : Replace the bromine atom with other halogens (e.g., Cl, I) or electron-deficient groups (e.g., CF) to modulate electronic effects. highlights bromo-dihydrobenzofuran carboxylates as intermediates for such modifications.

- Side Chain Optimization : Modify the hydroxyethyl group to introduce steric bulk (e.g., cyclization to an oxazolidinone) or polarity (e.g., PEGylation) .

- Pharmacophore Modeling : Use docking studies (AutoDock Vina) to assess interactions with target proteins, guided by benzofuran sulfonamide analogs in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.